Product packaging for 6-Oxaspiro[4.5]dec-7-EN-9-one(Cat. No.:CAS No. 462647-54-7)

6-Oxaspiro[4.5]dec-7-EN-9-one

Cat. No.: B13822818
CAS No.: 462647-54-7
M. Wt: 152.19 g/mol
InChI Key: COFKQHKWIGRVSQ-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]dec-7-en-9-one (CAS 462647-54-7) is an organic building block of interest in synthetic and medicinal chemistry. Its molecular formula is C 9 H 12 O 2 and it has a molecular weight of 152.19 g/mol . The compound features a spirocyclic architecture, a structural motif prevalent in various natural products and pharmaceuticals . This core structure is valued for its versatility as a synthetic intermediate for developing more complex molecules . Oxaspirocyclic compounds, in general, have been the subject of research due to their broad range of potential biological activities, which can include antimicrobial, antitumor, and antiviral properties . As a heterocyclic building block, this compound is strictly for use in laboratory research and development. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B13822818 6-Oxaspiro[4.5]dec-7-EN-9-one CAS No. 462647-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]dec-7-en-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFKQHKWIGRVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587812
Record name 6-Oxaspiro[4.5]dec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462647-54-7
Record name 6-Oxaspiro[4.5]dec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Stereochemical Characterization of 6 Oxaspiro 4.5 Dec 7 En 9 One

Conformational Analysis and Rigidity of the Spirocyclic System

The 6-oxaspiro[4.5]decane framework, characterized by the fusion of two rings at a single carbon atom, imparts significant conformational rigidity to the molecule. researchgate.net This rigidity is a hallmark of spirocyclic systems and influences their interaction with other molecules. rsc.org The analysis of analogous structures provides insight into the likely conformations of the constituent rings of 6-oxaspiro[4.5]dec-7-en-9-one.

The inherent rigidity of the spirocyclic scaffold is considered an advantageous feature in fields like drug discovery, as it reduces the entropic penalty upon binding to a biological target. researchgate.netrsc.org

Stereochemical Assignment Methodologies for Chiral Centers

The unambiguous determination of stereochemistry at the chiral centers, including the spirocenter (C5) and any substituents, is critical. Several powerful analytical techniques are employed for the stereochemical elucidation of spirocyclic molecules.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure, including the absolute configuration of chiral centers and the precise conformation of the rings. jst.go.jpresearchgate.net For example, the crystal structure of a dibenzoyl derivative of a metabolite featuring a 2-oxaspiro[4.5]decane skeleton was used to confirm its assigned structure. cdnsciencepub.com Similarly, the stereochemistry of a 6,6,9a-trimethyl-5,5a,6,7,8,9,9a,9b-octahydronaphtho[1,2-c]furan-1(3H)-one, a related complex spiro lactone, was secured through X-ray analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for stereochemical assignment in solution.

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constants between adjacent protons provides information about the dihedral angles, which helps in assigning the relative stereochemistry and ring conformation. jst.go.jp

Nuclear Overhauser Effect (NOE): 1D and 2D NOE experiments (e.g., NOESY, ROESY) are invaluable for determining the spatial proximity of protons. acs.orgnih.gov For instance, NOE experiments were used to elucidate the absolute stereochemistry of diastereomeric 2-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one hemiacetals. acs.org In another study, the stereochemistry of a newly formed stereocenter in spirocyclic oxindole (B195798) lactones was established using 1D NOE difference experiments. nih.gov

The following table summarizes common methodologies used for stereochemical assignment in spirocyclic systems.

Table 1: Methodologies for Stereochemical Assignment
Methodology Information Obtained Example Application Reference
Single-Crystal X-ray Diffraction Absolute configuration, bond lengths, bond angles, ring conformation. Determination of the S-configuration in a thymidine (B127349) derivative with a 1-oxaspiro[4.5]decane skeleton. jst.go.jp
1H NMR (Coupling Constants) Dihedral angles, relative stereochemistry, solution-state conformation. Analysis of sugar conformation in a 6'-C-spiro-thymidine monomer. jst.go.jp
1D/2D NMR (NOE, NOESY, ROESY) Through-space proton-proton proximities, relative stereochemistry. Elucidation of diastereoisomer stereochemistry in nectarine precursors. acs.org acs.orgnih.gov

Diastereoselective and Enantioselective Considerations in Analogues of this compound

The synthesis of specific stereoisomers of spiro[4.5]decane analogues often requires highly controlled diastereoselective or enantioselective methods. mdpi.comrsc.org The development of such strategies is a significant focus in organic synthesis. rsc.orgresearchgate.net

Diastereoselective Syntheses: Many synthetic routes to spiro[4.5]decanes generate multiple diastereomers. Achieving high diastereoselectivity is a common challenge. For example, a recently developed method for synthesizing 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition using cooperative photocatalysis and organocatalysis achieved good yields and high diastereoselectivity (up to 99:1). mdpi.comresearchgate.net Other strategies include acid-catalyzed intramolecular Schmidt reactions and palladium-catalyzed reactions. mdpi.com The Nazarov reaction, an acid-catalyzed cyclization, has also been employed to create spirocyclic ketones, where the stereochemical outcome can be modulated by the substitution pattern of the starting material. acs.org

Enantioselective Syntheses: The construction of enantioenriched spirocycles is crucial for applications in medicinal chemistry and asymmetric catalysis. rsc.org Common strategies include:

Alkylation: Asymmetric alkylation using chiral auxiliaries is a classic approach. rsc.org

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for constructing the spirocyclic core. rsc.org For instance, the synthesis of spirovetivane sesquiterpenes has been achieved using Diels-Alder reactions, with modern methods offering improved selectivity over earlier attempts. rsc.org

Metal Catalysis: Transition metal-catalyzed reactions, particularly with palladium, have been reported for the asymmetric synthesis of spiro[4.5]decanone compounds. mdpi.com

The choice of synthetic strategy depends on the target molecule and the desired stereochemical outcome.

Theoretical Studies of Molecular Geometry and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular and electronic properties of spiroketones. acs.org These theoretical studies complement experimental data and help elucidate reaction mechanisms, geometries, and electronic structures. acs.orgmdpi.comsemanticscholar.org

DFT calculations are used to predict stable conformations, geometric parameters (bond lengths and angles), and spectroscopic properties. acs.org For a series of spiroketones, DFT calculations accurately reproduced the experimental 13C NMR chemical shifts, particularly for the characteristic carbonyl carbons. acs.org The calculated structural parameters for a spiro-tetraone showed excellent agreement with experimental X-ray data, validating the accuracy of the theoretical model. acs.org

Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate vertical electronic transitions and understand the nature of excited states, which is crucial for interpreting UV-Vis absorption spectra and photochemical reactivity. rsc.org Theoretical studies have also been instrumental in elucidating reaction mechanisms, such as the alkylation of β-dicarbonyl compounds to form spiro derivatives, by modeling the potential energy surfaces and transition states. mdpi.comsemanticscholar.org

The following table presents an example of calculated vs. experimental data for a related spiroketone, highlighting the predictive power of DFT.

Table 2: Comparison of Theoretical and Experimental Structural Parameters for a Spiroketone Backbone

Parameter Theoretical (DFT) Experimental (X-ray)
r(C1-C2) 1.549 Å 1.542 Å
α(C2-C1-C5) 103.9° 103.8°
β(C2-C1-C6) 112.3° 112.4°

Data adapted from studies on analogous spiroketones. acs.org

Synthetic Strategies and Methodologies for 6 Oxaspiro 4.5 Dec 7 En 9 One and Its Derivatives

Retrosynthetic Analysis of the 6-Oxaspiro[4.5]dec-7-en-9-one Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound core, a primary disconnection can be made at the spirocyclic junction, revealing a cyclohexenone ring and a lactone precursor.

A common retrosynthetic approach involves an intramolecular cyclization. This could be an intramolecular Michael addition, where a suitable nucleophile attached to the cyclohexane (B81311) precursor attacks the α,β-unsaturated system of the lactone precursor, or vice versa. Another key disconnection is the ester bond of the lactone, leading to a hydroxy-carboxylic acid. This intermediate could then be cyclized in a lactonization step.

Further disconnection of the cyclohexenone ring often leads to acyclic precursors that can be cyclized through various methods, such as the Nazarov cyclization. researchgate.net For instance, a divinyl ketone precursor could be envisioned to form the five-membered ring of a spiro[4.5]decane skeleton. researchgate.net The synthesis of related spiro[4.5]decanes has been achieved through a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes, highlighting another potential retrosynthetic pathway. researchgate.net

Total Synthesis Pathways of the Parent Spirolactone

The total synthesis of spiro[4.5]decane derivatives, including those with the oxaspiro lactone core, often relies on strategic bond formations to construct the bicyclic system. While a direct total synthesis of the parent this compound is not extensively detailed in the provided results, related syntheses offer valuable insights.

For example, the synthesis of (±)-vibralactone, which contains a spiro lactone, involved a key retro-iodolactonization step. nih.gov This suggests that a potential forward synthesis of the target compound could involve an iodolactonization of a suitable unsaturated carboxylic acid. nih.gov Another approach could involve the oxidative spiroannulation of a phenolic precursor. For instance, the synthesis of 6-Methoxy-1-oxaspiro researchgate.netoaepublish.comdeca-6,9-diene-8-one was achieved through the oxidative spiroannulation of 3-(4-hydroxy-2-methoxyphenyl)-propanoic acid using phenyliodine(III) bis(trifluoroacetate) (PIFA). mdpi.com

The synthesis of spirocyclic ketones has also been accomplished via a gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols. acs.org This methodology could be adapted to synthesize the this compound core by choosing appropriate starting materials.

Development of Asymmetric Synthesis Techniques for Enantiomerically Pure Spirolactones

The biological activity of chiral spirolactones is often dependent on their absolute configuration, making the development of asymmetric synthetic methods a critical area of research. oaepublish.combohrium.com These methods aim to produce enantiomerically pure or enriched spirolactones, which is crucial for their potential applications in medicine and other fields. oaepublish.com

Organocatalytic Approaches to Chiral Spirolactone Skeletons

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including chiral spirolactones. oaepublish.comresearchgate.net These methods utilize small organic molecules as catalysts, offering an alternative to traditional metal-based catalysts.

A prominent strategy involves the use of chiral amine or phosphine (B1218219) catalysts in cascade reactions. researchgate.net For instance, Wang et al. developed a regioselective catalytic asymmetric [3+2] cycloaddition of benzolactone-derived olefins and allenic esters catalyzed by a chiral phosphine, yielding highly functionalized spirocyclopentenebenzolactones with excellent enantioselectivities. oaepublish.comoaepublish.com Another approach utilizes chiral thiourea-tertiary amine catalysts for the diastereo- and enantioselective [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylbutenolides to generate complex spiro heterocyclic derivatives. oaepublish.com

The direct spirolactonization reaction, where the lactone framework is constructed from various precursors in a single step, is another key organocatalytic strategy. researchgate.netoaepublish.com This approach often involves cascade reactions that efficiently build molecular complexity. oaepublish.com

Metal-Catalyzed Enantioselective Spirocyclization Reactions

Metal-catalyzed reactions provide a complementary approach to organocatalysis for the synthesis of enantiomerically pure spirolactones. These methods often exhibit high efficiency and selectivity.

A notable example is the nickel-catalyzed enantioselective lactone α-spirocyclization, which affords 5-, 6-, and 7-membered spirocycles in good yield and enantioselectivity. nih.gov This reaction proceeds through an N-aryl imine intermediate and utilizes a chiral Mandyphos ligand in conjunction with Ni(COD)₂ to achieve high enantioselectivities. nih.gov Gold-catalyzed reactions have also proven effective. For instance, a gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been developed for the efficient preparation of a diverse range of spirocyclic compounds. rsc.org This reaction proceeds through a tandem migration/cyclization/migration pathway to furnish the desired spirocyclic systems. rsc.org

Novel Spiroannulation and Lactonization Methodologies

The development of novel and efficient methods for constructing the spirocyclic lactone core is an ongoing area of research. These methodologies often focus on cascade reactions and domino processes to maximize synthetic efficiency.

Cascade and Domino Reactions for Spirocyclic Formation

Cascade and domino reactions offer a powerful strategy for the rapid construction of complex molecular architectures like spirolactones from simple starting materials. oaepublish.comresearchgate.net These reactions involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next, all occurring in a single pot.

Organocatalytic cascade reactions are particularly well-suited for the enantioselective synthesis of chiral spirolactone skeletons. oaepublish.com For example, a cascade Michael-Michael-aldol reaction has been utilized for the organocatalytic synthesis of spiro compounds. researchgate.net Another example is the gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes, which provides access to spiro[4.5]decanes. researchgate.net This type of cascade process highlights the potential for generating the this compound core through a carefully designed sequence of reactions.

Oxidative Spiroannulation

Oxidative spiroannulation is a prominent strategy for the synthesis of oxaspiro compounds, including derivatives that share the core structure of this compound. This method typically involves the oxidation of a substituted phenol (B47542) precursor, which leads to the formation of the spirocyclic system.

A key example is the synthesis of methoxy-substituted spirolactones. The synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one (a derivative of the target compound) starts from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid. mdpi.com The crucial spiroannulation step is achieved through oxidation. While lead tetraacetate [Pb(OAc)₄] can effect this transformation, the yield is often low (around 10%). mdpi.com A more efficient oxidant for this particular conversion is [Bis(trifluoroacetoxy)iodo]benzene (PIFA), which can produce the desired spirolactone in a significantly higher yield of 46%. mdpi.com

This oxidative approach has also been applied to the synthesis of other complex spirolactones. For instance, 7,10-Dimethoxy-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione was synthesized in a 36% yield via the oxidative spiroannulation of its corresponding 2,4,5-trisubstituted phenol precursor. semanticscholar.orgccsenet.org These examples underscore the utility of phenolic oxidation in constructing the 1-oxaspiro[4.5]decane framework, with the choice of oxidant being critical to the reaction's success.

Table 1: Oxidative Spiroannulation of Phenolic Precursors

PrecursorOxidantProductYieldReference
3-(4-hydroxy-2-methoxyphenyl)propanoic acidPIFA6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one46% mdpi.com
3-(4-hydroxy-2-methoxyphenyl)propanoic acidPb(OAc)₄6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one10% mdpi.com
2,4,5-trisubstituted phenol-7,10-Dimethoxy-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione36% semanticscholar.orgccsenet.org

Prins/Pinacol (B44631) Cascade Processes in Oxaspiro[4.5]decan-1-one Scaffolds

A novel and efficient method for constructing oxaspiro[4.5]decane skeletons involves a tandem Prins/pinacol cascade reaction. rsc.orgardc.edu.auresearchgate.net This Lewis acid-catalyzed process has been successfully developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, which are structural isomers of the 6-oxaspiro family. rsc.orgardc.edu.au The reaction proceeds through the coupling of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.orgresearchgate.net

The cascade is initiated by a Prins cyclization, followed by a pinacol rearrangement to form the spirocyclic ketone scaffold. A notable feature of this methodology is its broad substrate scope, accommodating aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, consistently affording good yields (65–82%) and excellent diastereoselectivity (>20:1 dr). rsc.org Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid catalyst for this transformation. This represents the first reported synthesis of oxaspirocycles from these specific starting materials via a Prins/pinacol cascade. rsc.orgardc.edu.au

Table 2: Scope of the Prins/Pinacol Cascade for 7-Substituted-8-oxaspiro[4.5]decan-1-one Synthesis

Aldehyde TypeExample AldehydeYieldDiastereomeric Ratio (dr)Reference
AromaticBenzaldehyde78%>20:1
AliphaticCyclohexanecarboxaldehyde82%>20:1
α,β-UnsaturatedCinnamaldehyde65%>20:1

Chemo- and Regioselective Functionalization of the Spirocyclic Core

Once the 6-oxaspiro[4.5]decane core is assembled, its functionalization allows for the generation of a wide array of derivatives. Research has demonstrated several methods for the chemo- and regioselective modification of this scaffold.

One example involves the reaction of 7-allyl-6-oxaspiro[4.5]dec-8-en-10-one with a (triphenylphosphine)copper hydride hexamer. gla.ac.uk This demonstrates the potential for modifying substituents on the spirocyclic ring system. Another approach to functionalization is seen in the conjugate addition of methanol (B129727) to 7-methoxy-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, which is followed by an aromatization and hydrolysis of the lactone. semanticscholar.orgccsenet.org This sequence not only adds a new functional group but also leads to a significant rearrangement of the core structure, highlighting the potential for complex transformations. semanticscholar.orgccsenet.org

Furthermore, related spirocyclic systems can undergo selective reactions. For instance, a one-pot partial reduction and subsequent allylation has been used to introduce a hydroxymethyl group stereoselectively onto a related 1-azaspiro[4.5]decane skeleton, suggesting that similar selective reductions and additions could be possible on the this compound core. acs.org

Synthesis of Substituted this compound Derivatives and Analogues

The synthesis of substituted derivatives and analogues of this compound is crucial for exploring its chemical space and potential applications. A variety of synthetic methods have been developed to achieve this.

A facile, one-pot synthetic method has been established for constructing diverse 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration. nih.govresearchgate.net This modern approach has been used to synthesize over 30 different derivatives. nih.gov

Other strategies focus on building the spirocycle with pre-installed functionality. The aforementioned oxidative spiroannulation and Prins/Pinacol reactions are prime examples, leading to methoxy-substituted and 7-substituted derivatives, respectively. mdpi.comrsc.org Analogues with different ring sizes or heteroatoms can also be prepared. For example, a cinchona alkaloid-catalyzed domino Michael addition between an α-formylcyclopentanone and a β,γ-unsaturated α-keto ester can construct a spiro-dihydropyran skeleton, an analogue of the target molecule. thieme-connect.com

The versatility of the spirocyclic framework allows for the introduction of various substituents, such as methyl or isopropyl groups, which can alter physicochemical properties like thermal stability. Furthermore, the core structure can be significantly altered to create analogues like triazaspiro[4.5]dec-3-en-1-one derivatives, which possess different hydrogen-bonding capacities and solubility profiles. These varied synthetic strategies provide robust access to a wide range of substituted this compound derivatives and related analogues.

Reactivity and Mechanistic Investigations of 6 Oxaspiro 4.5 Dec 7 En 9 One

Transformations of the Lactone Moiety and Olefinic Bond

The lactone and the olefinic bond within the 6-oxaspiro[4.5]dec-7-en-9-one system are key sites for chemical modifications. Reactions targeting these functionalities can lead to a diverse array of structurally complex molecules.

The lactone can undergo standard transformations such as reduction. For instance, treatment with reducing agents like lithium aluminum hydride can lead to the corresponding diol, which can then be used in further synthetic steps. researchgate.net

The carbon-carbon double bond in the cyclohexenone ring is susceptible to various reactions. Hydrogenation of the double bond can be achieved using standard catalytic methods to yield the corresponding saturated spirocyclic ketone. researchgate.net Epoxidation of the double bond in related spiro cyclohexenone systems has been shown to proceed in a diastereoselective manner, providing access to functionalized epoxides. researchgate.net These epoxides can then undergo further transformations, such as ring-opening reactions. researchgate.net

Ring-Opening Reactions and Subsequent Transformations

The strained spirocyclic system of this compound and its derivatives can undergo ring-opening reactions under various conditions, providing access to linear or alternative cyclic structures. For example, nucleophilic attack at the carbonyl carbon of the lactone can induce ring-opening. In some cases, this can be followed by further intramolecular reactions.

A notable example involves the reaction of a related 1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione with amines. This reaction proceeds via a tandem sequence of 1,4-Michael addition, C-C bond breakage, and proton transfer to yield E-tetrasubstituted olefins. acs.org This process highlights how the spirocyclic framework can be strategically disassembled to create highly functionalized acyclic products.

Electrophilic and Nucleophilic Additions to the Double Bond and Carbonyl Group

The electrophilic and nucleophilic character of the double bond and carbonyl group in the this compound framework allows for a range of addition reactions.

Nucleophilic Additions: The conjugated system is a good Michael acceptor. Nucleophiles can add to the β-carbon of the enone system. For instance, the addition of amines to a related spirodienone initiates a cascade reaction. acs.org The facial selectivity of nucleophilic additions to related 4,4-disubstituted dienones has been studied, with electrostatic effects proposed to control the stereochemical outcome. acs.orgacs.org

Electrophilic Additions: The double bond can also react with electrophiles. For example, the epoxidation of the double bond in similar spiro cyclohexenones is a key step in the synthesis of more complex derivatives. researchgate.net The stereoselectivity of these additions can be influenced by the existing stereochemistry of the spirocyclic system.

The carbonyl group itself is also a site for nucleophilic attack. For example, Grignard reagents can add to the carbonyl to form tertiary alcohols. nih.gov

Rearrangement Reactions of the Spirocyclic System

The spirocyclic system of this compound and its derivatives can undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable products.

An oxidative rearrangement of enol ethers has been developed as a method to synthesize spiroketals, which can be precursors to compounds like this compound. rsc.orgpitt.edu Additionally, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been employed to construct spiro[4.5]decanes, demonstrating a powerful strategy for accessing this framework. researchgate.net

Catalytic Transformations Involving the this compound Framework

Catalysis plays a crucial role in the synthesis and transformation of the this compound framework. Both metal-based and organocatalytic methods have been employed.

Ruthenium-catalyzed isomerization of related Achmatowicz derivatives provides a sustainable route to bioactive lactones. acs.orgacs.org Gold(I) catalysis has been utilized in a cyclization/semipinacol rearrangement cascade to form spiro[4.5]decanes. researchgate.net Lewis acids, such as boron trifluoride, can catalyze reactions like Prins/pinacol (B44631) rearrangements in the formation of oxaspiro compounds.

Furthermore, cerium(IV) sulfate (B86663) has been used to catalyze a one-pot three-component diastereoselective synthesis of related 4-amidotetrahydropyrans. cdnsciencepub.com

Computational Studies of Reaction Mechanisms and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the reaction mechanisms and transition states involving the this compound framework.

DFT calculations have been used to rationalize the stereoselectivity of Diels-Alder cycloadditions to related cross-conjugated cyclohexadienones. acs.org These studies help in understanding the π-facial selectivity observed in these reactions.

In the tandem reaction of a related spiro compound with amines, DFT calculations were employed to elucidate the reaction pathway, including the preference for 1,4-Michael addition over 1,2-addition and the energetics of the subsequent C-C bond cleavage and proton transfer steps. acs.org Computational methods have also been used to predict the electrophilicity of cyclic enones and α,β-unsaturated lactones, providing a quantitative measure of their reactivity. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 6 Oxaspiro 4.5 Dec 7 En 9 One

Application of 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the intricate structures of organic molecules like 6-Oxaspiro[4.5]dec-7-en-9-one derivatives. By spreading NMR data across two frequency axes, 2D NMR resolves overlapping signals in 1D spectra and reveals correlations between different nuclei, which is essential for piecing together the molecular puzzle of complex spirocyclic systems.

Detailed research findings on related compounds demonstrate the utility of various 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent proton systems within the molecule. For instance, in the analysis of ionone (B8125255) glycosides with a spiro[4.5]decane core, ¹H-¹H COSY correlations were crucial for establishing proton-proton connectivities, such as the H₂-7/H₂-8 spin system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive map of which proton is attached to which carbon. This is fundamental for assigning carbon signals in the ¹³C NMR spectrum. In studies of sesquiterpenoids containing the oxaspiro[4.5]decane skeleton, HSQC spectra were used to assign the signals for the numerous methyl, methylene (B1212753), and methine groups. mdpi.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the relative stereochemistry of the molecule. In the structural elucidation of (2S,5S)-2-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, NOE experiments were used to clarify the absolute stereochemistry of its diastereoisomers. acs.org For other complex natural products, NOESY correlations helped define the orientation of substituents on the spirocyclic framework. mdpi.com

The combination of these 2D NMR techniques allows for the unambiguous assignment of nearly all proton and carbon signals and the conclusive determination of the relative stereochemistry, as illustrated by the comprehensive analysis of compounds like holotrichone B, which features a rare oxaspiro[4.5]decane system. ccspublishing.org.cn

Table 1: Representative 2D NMR Correlations for Structural Elucidation of Oxaspiro[4.5]decane Analogues

2D NMR TechniqueType of CorrelationInformation GainedExample Application (from related compounds)
COSY¹H-¹HIdentifies neighboring protons (J-coupling)Establishing the H₂-7/H₂-8/H₂-9/H₂-10 spin systems in the cyclohexane (B81311) ring. mdpi.com
HSQC¹H-¹³C (1-bond)Assigns carbons directly attached to protonsCorrelating specific methylene protons to their corresponding carbon signals in the spiro-ring system. mdpi.com
HMBC¹H-¹³C (2-3 bonds)Connects fragments across quaternary carbons and heteroatomsConfirming the spiro-junction by observing correlations from methyl protons to the central spiro-carbon. mdpi.com
NOESY/ROESY¹H-¹H (through space)Determines spatial proximity and relative stereochemistryEstablishing the stereochemical relationship between substituents on the cyclohexane and furanone rings. ccspublishing.org.cnacs.org

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential tool for obtaining precise mass measurements, which allows for the determination of elemental compositions and the identification of unknown compounds. In the context of this compound and its derivatives, HRMS plays a crucial role in both understanding reaction mechanisms and ensuring product purity.

Mechanistic Pathway Analysis: HRMS is used to identify reaction intermediates and byproducts, providing evidence for proposed mechanistic pathways. For instance, in a tandem reaction involving a related 1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione, HRMS (ESI-TOF) was used to confirm the exact mass and thus the elemental composition of the final products. acs.org By analyzing the reaction mixture at different time points, researchers can detect transient intermediates, helping to piece together the sequence of bond-forming and bond-breaking events. Deuterium-labeling experiments coupled with HRMS analysis can further elucidate the movement of atoms throughout the reaction. acs.org

Impurity Profiling: Ensuring the purity of a chemical compound is critical. HRMS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive method for detecting and identifying trace-level impurities. researchgate.net In the analysis of materials that may contain oxaspiro[4.5]decane derivatives, such as those leaching from food contact materials or formed as degradation products, HRMS is indispensable. For example, 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a degradation product of the antioxidant Irganox 1010, has been identified as a leachable impurity in various products using GC-MS and LC-MS. mdpi.comresearchgate.net The high mass accuracy of HRMS allows for confident identification of these impurities even when they are present at very low concentrations and reference standards are unavailable. researchgate.net

Table 2: Application of HRMS in the Analysis of Oxaspiro[4.5]decane Systems

ApplicationTechniqueKey FindingsReference Example
Mechanistic StudiesHRMS (ESI-TOF)Confirmed elemental composition of novel synthesized olefins from a spiro-dione precursor.Catalyst-free selective synthesis of E-tetrasubstituted olefins. acs.org
Impurity ProfilingGC-MS, LC-MSIdentified 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione as a degradation product and leachable impurity.Analysis of leachables from polyethylene (B3416737) pipes (B44673) and ophthalmic drug products. mdpi.comresearchgate.net
Structure ElucidationHRESIMSDetermined the molecular formula of novel, complex natural products containing the oxaspiro[4.5]decane motif.Isolation of new ionone glycosides and neolignans. mdpi.comresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Since this compound possesses stereogenic centers, it can exist as different stereoisomers (enantiomers and diastereomers). Determining the absolute configuration of these isomers is crucial, and chiroptical techniques like Electronic Circular Dichroism (ECD) are paramount for this purpose, especially when single crystals for X-ray analysis cannot be obtained. researchgate.net

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. Modern approaches involve comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT) for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.

This method has been successfully applied to numerous complex natural products containing the oxaspiro[4.5]decane framework.

In the study of holotrichones, novel sesquiterpenoid trimers, the absolute configurations were established by comparing the experimental ECD spectra with those calculated for the proposed structures. ccspublishing.org.cn

For newly isolated ionone glycosides, the absolute configurations of stereogenic centers were defined by matching the experimental ECD curve with calculated data. mdpi.com

Similarly, the absolute configurations of racemic spirodienone neolignans, after separation, were determined by comparing their experimental and calculated ECD spectra. researchgate.net

Table 3: ECD Application for Absolute Configuration of Oxaspiro[4.5]decane Analogues

Compound TypeMethodologyOutcomeReference
Neolignans with a 2-oxaspiro[4.5]deca-6,9-dien-8-one motifComparison of experimental and calculated ECD spectraSuccessful assignment of absolute configuration for separated enantiomers. researchgate.net
Holotrichones A and BComparison of experimental and calculated ECD spectraEstablished the absolute configuration of unprecedented complex carbon skeletons. ccspublishing.org.cn
Ionone GlycosidesComparison of experimental ECD curve with TDDFT calculated dataDetermined the absolute configuration of stereogenic centers in the spiro-ring system. mdpi.com

X-ray Crystallography for Solid-State Structural and Stereochemical Analysis

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by determining the precise arrangement of atoms in a single crystal. For complex spirocyclic systems like derivatives of this compound, this technique offers unparalleled detail on bond lengths, bond angles, and, most importantly, the absolute stereochemistry and solid-state conformation.

When a suitable single crystal can be grown, X-ray diffraction analysis yields a three-dimensional map of electron density from which the molecular structure can be built. This has been achieved for several analogues of this compound.

For a thymidine (B127349) derivative containing a 1-oxaspiro[4.5]decane skeleton, X-ray crystallography confirmed the desired S-configuration at the 5'-carbon. It also revealed that the six-membered ring adopts a chair conformation with the 5'-OH group in an equatorial position. jst.go.jp

In the analysis of a spirodiclofen (B1663620) derivative, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate, the crystal structure showed the cyclohexyl ring in a chair conformation and the furan (B31954) ring being planar. iucr.org

Similarly, the structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate (B1228818) was confirmed by single-crystal X-ray diffraction, detailing the chair conformation of the cyclohexane ring and the relative orientations of the different ring systems. researchgate.net

These crystallographic studies provide a solid benchmark for confirming structures proposed by other spectroscopic means and for understanding the preferred conformations of these spirocyclic systems.

Table 4: Crystallographic Data for Selected Oxaspiro[4.5]decane Derivatives

CompoundCrystal SystemSpace GroupKey Structural Features ConfirmedReference
3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetateMonoclinicP 2₁/cChair conformation of the cyclohexyl ring; planarity of the furan ring. iucr.org
3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoateMonoclinicP 2₁/nChair conformation of the cyclohexane ring; dihedral angles between rings. iucr.org
2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoateMonoclinicP 2₁/nPlanar furan ring and chair conformation cyclohexane ring. researchgate.net
Thymidine derivative with a 1-oxaspiro[4.5]decane skeletonNot specifiedNot specifiedS-configuration of the 5'-carbon; chair conformation of the six-membered ring. jst.go.jp

Advanced Chromatographic and Separation Techniques for Stereoisomers and Analogues

The presence of multiple stereocenters in this compound and its derivatives often leads to their existence as mixtures of stereoisomers. Separating these isomers is essential for studying their individual properties. Advanced chromatographic techniques, particularly chiral chromatography, are the primary methods for achieving this separation.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. This method was successfully used to perform the chiral separation of racemic spirodienone neolignans ((±)-subaveniumins A and B), which feature a 2-oxaspiro[4.5]deca-6,9-dien-8-one motif, into their pure (+)- and (–)-enantiomers. researchgate.net

For separating diastereomers, which have different physical properties, standard chromatographic techniques like flash column chromatography on silica (B1680970) gel are often sufficient. rsc.org In complex mixtures of natural products, a combination of multiple chromatographic steps, including column chromatography over different stationary phases (e.g., silica gel, Sephadex) and preparative HPLC, is typically required to isolate pure compounds. mdpi.com

Table 5: Chromatographic Separation of Oxaspiro[4.5]decane Stereoisomers and Analogues

Separation GoalTechnique UsedStationary PhaseOutcomeReference
Separation of EnantiomersChiral HPLCChiral column (e.g., cellulose (B213188) or amylose-based)Resolution of racemic neolignans into pure (+)- and (–)-enantiomers. researchgate.net
Separation of DiastereomersFlash Column ChromatographySilica gelPartial or complete separation of diastereomeric mixtures of aminolactones. rsc.org
Isolation of Analogues from Natural ExtractsMultiple Column Chromatography StepsSilica gel, Sephadex LH-20, ODSIsolation of pure sesquiterpenoids and other analogues from complex plant extracts. mdpi.com

Exploration of Biological Activities and Molecular Interactions Non Human Clinical Studies

In vitro and in vivo (Non-Human) Biological Effects of 6-Oxaspiro[4.5]dec-7-EN-9-one and its Derivatives

Derivatives of the 6-oxaspiro[4.5]decane scaffold have demonstrated a range of biological effects in non-human studies, including analgesic, anti-inflammatory, and cytotoxic activities.

Analgesic and Anti-inflammatory Effects: A notable derivative, TRV-130 (Oliceridine), which incorporates a 6-oxaspiro[4.5]decan-9-yl moiety, has shown potent analgesic effects in mice without the significant respiratory depression or morphine-like reinforcing activity observed with traditional opioids at equianalgesic doses. nih.gov Similarly, other spirocyclohexadienone derivatives have exhibited anti-inflammatory activities. researchgate.net For instance, certain spirodienone neolignans with a 2-oxaspiro[4.5]deca-6,9-dien-8-one motif demonstrated moderate inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 mouse macrophages. researchgate.net

Anticancer and Cytotoxic Effects: Spirocyclic compounds, including derivatives of the oxaspiro[4.5]decane framework, have been investigated for their anticancer properties. researchgate.net Studies have shown that some derivatives can inhibit the proliferation of cancer cells. For example, a product resulting from the Diels-Alder reaction of a spirolactone with a 6-oxaspiro[4.5]deca-6,9-diene-8-one core, was found to possess cytotoxic activity against 60 different human cancer cell lines. mdpi.com

Antimicrobial and Antifungal Activity: Some derivatives have shown potential as antimicrobial agents. nih.gov For instance, new butenolide compounds containing a methoxyacrylate scaffold, which can be considered derivatives of the broader spiro butenolide class, exhibited significantly improved antifungal activity against Sclerotinia sclerotiorum compared to the lead compound. nih.gov

Enzyme Inhibitory Activity: The potential of spiro compounds to act as enzyme inhibitors has been another area of focus. For example, certain alkaloids with a spiro structure have exhibited anti-acetylcholinesterase activities. researchgate.net

A summary of the observed biological effects is presented in the table below.

Biological EffectCompound/Derivative ClassModel SystemKey FindingsReference(s)
Analgesia TRV-130 (Oliceridine)MicePotent analgesia with reduced respiratory depression compared to morphine. nih.gov
Anti-inflammatory Spirodienone neolignansRAW 264.7 mouse macrophagesModerate inhibition of NO production. researchgate.net
Anticancer/Cytotoxicity Diels-Alder product of a spirolactone60 human cancer cell linesCytotoxic activity observed. mdpi.com
Antifungal Butenolide derivativesSclerotinia sclerotiorumImproved antifungal activity. nih.gov
Enzyme Inhibition Spiro alkaloidsIn vitroAnti-acetylcholinesterase activity. researchgate.net

Mechanistic Studies of Enzyme Inhibition and Activation

The 6-oxaspiro[4.5]decane scaffold is a key structural feature in molecules that modulate the activity of various enzymes. Mechanistic studies have begun to elucidate how these compounds exert their effects.

For instance, in silico docking studies have been employed to understand the interactions between spiro compounds and their target enzymes. thuenen.de One study investigating the anti-inflammatory potential of plant extracts containing spiro compounds performed molecular docking with key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). researchgate.net The results suggested a high binding affinity of certain compounds for the active site of COX-2, providing a potential mechanism for their anti-inflammatory effects. researchgate.net

Similarly, the inhibitory effects of certain spirodienone lignans (B1203133) on nitric oxide (NO) production are linked to their interaction with enzymes in the NO synthesis pathway. researchgate.net Docking studies have indicated that these compounds can interact with key residues in the active site of enzymes like acetylcholinesterase, explaining their inhibitory activity. researchgate.net

The table below summarizes mechanistic insights into enzyme modulation by 6-oxaspiro[4.5]decane derivatives.

EnzymeCompound ClassMechanismModel SystemReference(s)
Cyclooxygenase-2 (COX-2)Spiro compounds from plant extractsBinding to the active siteIn silico docking researchgate.net
AcetylcholinesteraseSpirodienone lignansInteraction with key active site residuesIn silico docking researchgate.net
NADPH oxidase (NOX) & Nitric oxide synthase (NOS)Stigmasterol and ethylcyclodocosane from plant extractsHigh binding affinity suggesting potential activationIn silico docking thuenen.de

Receptor Binding Studies and Ligand-Target Interactions

The 6-oxaspiro[4.5]decane moiety plays a crucial role in the interaction of ligands with their target receptors, particularly in the context of opioid receptors.

TRV-130 (Oliceridine), a G protein-biased agonist at the μ-opioid receptor (MOR), features a 6-oxaspiro[4.5]decan-9-yl group. nih.gov Molecular dynamics simulations have revealed that this spiro moiety orients towards specific transmembrane helices (TM5-TM6) of the MOR, forming contacts with key amino acid residues. nih.gov This interaction is distinct from that of other opioids and is thought to contribute to the biased signaling profile of the compound. nih.gov

Binding assays have been instrumental in characterizing the affinity of these compounds for different opioid receptor subtypes (μ, δ, and κ). For example, a series of N-substituted derivatives of 9β-hydroxy-5-(3-hydroxyphenyl)morphan, which can be conceptually related to spiro structures, were synthesized and evaluated for their binding affinity to opioid receptors. nih.gov These studies, combined with functional assays, help to establish a link between the chemical structure and the pharmacological profile of these compounds. nih.gov

The table below highlights key findings from receptor binding studies.

ReceptorLigand/DerivativeKey InteractionMethodReference(s)
μ-Opioid Receptor (MOR)TRV-130 (Oliceridine)6-oxaspiro[4.5]decan-9-yl moiety interacts with TM5-TM6 helices.Molecular Dynamics Simulations nih.gov
μ, δ, κ-Opioid ReceptorsN-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphan derivativesHigh affinity for the μ-opioid receptor demonstrated.Receptor Binding Assays nih.gov
κ-Opioid Receptor (KOR)U-69,593Potent and selective agonist activity.In vivo animal studies wikipedia.org

Modulation of Cellular Pathways in Model Systems

Derivatives of the 6-oxaspiro[4.5]decane scaffold have been shown to modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and proteasome inhibition.

Cell Proliferation and Apoptosis: Spirocyclic compounds have demonstrated the ability to inhibit the proliferation of cancer cells through mechanisms that involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, certain spirodienone neolignans showed cytotoxic effects on various cancer cell lines. researchgate.net

Proteasome Inhibition: While direct evidence for proteasome inhibition by this compound itself is limited in the provided context, the broader class of spiro compounds has been investigated for such activity. The proteasome is a key cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy.

Opioid Receptor Signaling Pathways: TRV-130 provides a prime example of how a 6-oxaspiro[4.5]decane-containing molecule can modulate cellular pathways. By acting as a G protein-biased agonist at the μ-opioid receptor, it preferentially activates the G protein signaling pathway, which is associated with analgesia, while having a reduced tendency to recruit β-arrestin. nih.gov The recruitment of β-arrestin is linked to some of the undesirable side effects of traditional opioids, such as respiratory depression and constipation. nih.gov

The table below summarizes the modulation of cellular pathways by these compounds.

Cellular PathwayCompound/Derivative ClassEffectModel SystemReference(s)
Cell Proliferation/ApoptosisSpirodienone neolignansInhibition of proliferation, induction of apoptosisCancer cell lines researchgate.net
μ-Opioid Receptor SignalingTRV-130 (Oliceridine)Biased agonism, preferential G protein pathway activationIn vitro and in vivo models nih.gov

Structure-Activity Relationship (SAR) Investigations for Modulating Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the 6-oxaspiro[4.5]decane scaffold, SAR investigations have provided valuable insights into how structural modifications influence potency and selectivity.

In the case of spirodienone neolignans, it was observed that the presence of two feruloyl groups significantly increased the cytotoxicity compared to compounds with only one. researchgate.net This suggests that the number and nature of substituents on the core structure play a critical role in determining biological activity.

For the N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphan derivatives, modifications to the N-phenethyl substituent were explored to assess their impact on opioid receptor affinity and efficacy. nih.gov These studies help in designing new analogs with improved pharmacological profiles.

The development of 1,6,9-trioxaspiro[4.5]decane frameworks as analogs of biologically active spiroacetal natural products highlights a strategy to explore novel chemical space and potentially discover new antibiotics and selective anticancer agents. researchgate.netsemanticscholar.org The stereochemistry at the spiro center is also a critical determinant of biological activity. researchgate.netsemanticscholar.org

The table below provides examples of SAR findings.

Compound ClassStructural ModificationEffect on ActivityReference(s)
Spirodienone neolignansAddition of a second feruloyl groupIncreased cytotoxicity researchgate.net
N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphan derivativesModification of the N-phenethyl substituentAltered opioid receptor affinity and efficacy nih.gov
1,6,9-trioxaspiro[4.5]decanesIntroduction of an oxygen atom at position 9Creation of novel analogs for biological screening researchgate.netsemanticscholar.org

In silico Docking and Molecular Dynamics Simulations with Biological Targets

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for understanding the interactions between ligands and their biological targets at an atomic level.

Molecular Docking: Docking studies have been used to predict the binding modes of 6-oxaspiro[4.5]decane derivatives with various enzymes and receptors. For example, the docking of spiro compounds into the active site of tyrosinase and COX-2 has helped to rationalize their observed enzyme inhibitory and anti-inflammatory activities. researchgate.net Similarly, docking of phytochemicals from plant extracts containing spiro structures into the active sites of NADPH oxidase and nitric oxide synthase has provided insights into their potential immunostimulatory mechanisms. thuenen.de

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. The study of TRV-130 binding to the μ-opioid receptor is a prominent example where MD simulations revealed the specific orientation of the 6-oxaspiro[4.5]decan-9-yl moiety and its interactions with key residues, which are crucial for its biased agonism. nih.gov These simulations also shed light on the role of water molecules in mediating ligand-receptor interactions. nih.gov

The table below summarizes the application of in silico methods.

Biological TargetLigand/DerivativeIn silico MethodKey FindingReference(s)
μ-Opioid Receptor (MOR)TRV-130 (Oliceridine)Molecular Dynamics SimulationsRevealed specific orientation and interactions of the spiro moiety contributing to biased agonism. nih.gov
Tyrosinase, COX-2Spiro compoundsMolecular DockingPredicted high binding affinity to the active sites. researchgate.net
NADPH oxidase, Nitric oxide synthasePhytochemicals from plant extractsMolecular DockingSuggested high binding affinity, indicating potential for enzyme modulation. thuenen.de
μ-Opioid ReceptorN-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphan derivativesMolecular Dynamics SimulationsElucidated the critical roles of specific functional groups in receptor binding. nih.gov

Role as Chemical Probes for Biological Research

The unique structural and biological properties of 6-oxaspiro[4.5]decane derivatives make them valuable as chemical probes for studying biological processes.

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The selectivity and well-characterized mechanism of action of a probe are crucial for its utility.

Derivatives of the 6-oxaspiro[4.5]decane scaffold, particularly those with high affinity and selectivity for a specific receptor subtype, can be used to investigate the physiological and pathological roles of that receptor. For example, selective κ-opioid receptor agonists containing a spiro structure, such as U-69,593, have been used in animal studies to explore the effects of activating this receptor, including antinociception and anti-inflammation. wikipedia.org

Furthermore, the development of G protein-biased agonists like TRV-130 provides a powerful tool to dissect the differential roles of G protein signaling versus β-arrestin recruitment in opioid receptor function. nih.gov This can lead to a better understanding of the molecular mechanisms underlying both the therapeutic effects and the side effects of opioids.

The synthesis of novel spirocyclic frameworks, such as the 1,6,9-trioxaspiro[4.5]decanes, also contributes to the development of new chemical probes to explore novel biological targets and pathways. researchgate.netsemanticscholar.org

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 6 Oxaspiro 4.5 Dec 7 En 9 One

Design and Synthesis of Novel Analogues with Modified Ring Systems and Substituents

The rational design of novel analogues of 6-oxaspiro[4.5]dec-7-en-9-one involves strategic modifications to its core structure, including alterations to the spirocyclic ring system and the introduction of various substituents. These modifications are intended to probe the chemical space around the parent molecule, leading to compounds with potentially enhanced or novel biological activities.

A key strategy in modifying the ring system is the introduction of additional heteroatoms. For instance, the synthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives introduces a second oxygen atom into the six-membered ring. mdpi.com The synthesis of these analogues typically begins with the condensation of cyclopentanone (B42830) with malonic acid in the presence of acetic anhydride (B1165640) and sulfuric acid to form the 6,10-dioxaspiro[4.5]decane-7,9-dione intermediate. mdpi.com This intermediate can then be further functionalized, for example, through Knoevenagel condensation with aromatic aldehydes to yield compounds such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com

Similarly, the synthesis of 1,6,9-trioxaspiro[4.5]decanes, which are oxa-analogues of naturally occurring spiroketals, has been developed to enable structure-activity relationship studies. semanticscholar.orgresearchgate.net These syntheses can be stereocontrolled, yielding specific (R)- and (S)-configurations at the spiro center, which is crucial for understanding biological activity. semanticscholar.orgresearchgate.net

The introduction of nitrogen into the spirocyclic framework has led to the synthesis of 2-azaspiro[4.5]decane derivatives. A three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid has been shown to produce 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones and the corresponding deca-1,6,9-trien-8-ones.

The synthesis of functionalized spiro[4.5]decanes has also been explored for the total synthesis of biologically active sesquiterpenes like gleenol (B1239691) and axenol. nih.gov A key step in this approach is the Claisen rearrangement to create a multi-functionalized spiro[4.5]decane as a single diastereomer. nih.gov

A recent one-pot synthetic method has been developed for the construction of 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration, yielding a variety of derivatives. nih.govresearcher.life

The following table summarizes some of the synthesized analogues with modified ring systems and substituents:

Analogue Type Starting Materials Key Reaction Example Product Reference
Dioxaspiro[4.5]decaneCyclopentanone, Malonic acid, Aromatic aldehydesKnoevenagel condensation8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione mdpi.com
Trioxaspiro[4.5]decaneD-Glucose derivativesStereocontrolled spiroketalization(5R)-1,6,9-trioxaspiro[4.5]decane derivatives semanticscholar.orgresearchgate.net
Azaspiro[4.5]decane2,6-Dimethylphenol, Isobutyraldehyde, NitrilesThree-component condensation1-Substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Functionalized Spiro[4.5]decaneClaisen rearrangementMulti-functionalized spiro[4.5]decane for sesquiterpene synthesis nih.gov
6-Oxa-spiro[4.5]decaneBenzo[c]oxepinesRing-opening and 1,2-oxygen migrationSubstituted 6-oxa-spiro[4.5]decanes nih.govresearcher.life

Systematic Chemical Modification and Functional Group Interconversions

Systematic chemical modification of the this compound scaffold and its analogues is crucial for fine-tuning their properties. This involves a variety of functional group interconversions to explore the impact of different electronic and steric factors on the molecule's behavior.

One common modification is the introduction of substituents at various positions of the spirocyclic rings. For example, in the synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, a methoxy (B1213986) group is introduced on the six-membered ring. mdpi.com This is achieved through a multi-step synthesis starting from 2,4-dihydroxybenzaldehyde, involving protection, methylation, Knoevenagel condensation, and finally oxidative spiroannulation. mdpi.com

The carbonyl group at the 9-position of the this compound core is a key site for modification. It can undergo reduction to the corresponding alcohol, which can then be further functionalized through esterification or etherification. The double bond in the 7,8-position can be subjected to hydrogenation to yield the saturated analogue, or it can be targeted for epoxidation or dihydroxylation to introduce new functional groups.

Functional group interconversions can also be applied to substituents on the spiro-ring system. For instance, a hydroxyl group on an aromatic substituent, as seen in 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, can be converted to an ether or an ester to modulate lipophilicity and hydrogen bonding capacity. mdpi.com

These systematic modifications allow for the creation of a focused library of compounds where the effect of each structural change can be systematically evaluated.

SAR Elucidation for Tunable Chemical Reactivity and Biological Function

Structure-activity relationship (SAR) studies are essential to understand how the structural features of this compound and its analogues correlate with their chemical reactivity and biological activity. While specific SAR data for this compound is not extensively documented, general principles can be inferred from studies on related spirocyclic compounds.

The stereochemistry of the spiro center is often a critical determinant of biological activity. semanticscholar.orgresearchgate.net For many biologically active spiroketals, only one diastereomer exhibits the desired effect. semanticscholar.orgresearchgate.net Therefore, the stereoselective synthesis of analogues is crucial for elucidating the optimal spatial arrangement of functional groups for interaction with biological targets.

The nature and position of substituents on the spiro-rings can significantly impact biological function. For example, in a series of 1-oxa-4-thiaspiro[4.5]decane derivatives, the introduction of different heterocyclic rings and modifications to the amine side chain led to the identification of potent and selective 5-HT1A receptor agonists. nih.gov This highlights the importance of exploring a variety of substituents to optimize receptor binding and functional activity.

The biological evaluation of a series of p-carborane-based di-tert-butylphenol analogues, which share a similar principle of a rigid scaffold with appended functional groups, demonstrated that modifications can lead to a loss of certain activities (e.g., COX inhibition) while retaining or enhancing others (e.g., 5-LO inhibitory potential and anticancer activity). mdpi.com This suggests that even subtle changes to the core structure can lead to a significant divergence in biological profiles.

The following table provides a conceptual framework for SAR elucidation based on findings from related spiro compounds:

Structural Modification Potential Impact on Activity Rationale
Stereochemistry at Spiro CenterAltered potency and selectivitySpecific 3D arrangement required for target binding
Substituents on RingsModulation of potency, selectivity, and pharmacokinetic propertiesAlteration of steric and electronic properties, lipophilicity, and hydrogen bonding capacity
Introduction of HeteroatomsChange in biological target or activity profileModification of polarity, conformation, and hydrogen bonding potential
Ring Size and FlexibilityInfluence on binding affinity and efficacyOptimal ring conformation for fitting into the target's binding site

Development of Chemical Libraries for High-Throughput Academic Screening

The development of chemical libraries based on the this compound scaffold is a powerful approach for discovering new biological activities through high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against a specific biological target.

The design of such libraries focuses on creating a diverse set of molecules that cover a broad range of chemical space. This is achieved by systematically varying the substituents and the core spirocyclic structure. Combinatorial chemistry approaches can be employed to efficiently synthesize a large number of analogues. researchgate.net

Academic HTS centers often maintain large and diverse compound collections, which may include spirocyclic compounds. ku.edustanford.edu These libraries are typically designed to be "drug-like," adhering to principles such as Lipinski's Rule of Five, and are filtered to remove reactive or unstable functionalities. ku.edu The goal is to maximize the chances of finding a "hit" compound that can be further optimized into a lead compound.

While there are no specific reports on HTS libraries exclusively based on this compound, the synthetic methodologies described in section 7.1 provide a clear roadmap for the construction of such a library. By combining different starting materials and reagents in a combinatorial fashion, a large and diverse library of this compound analogues could be generated for screening against a wide array of biological targets.

The availability of pre-plated HTS libraries from commercial vendors, such as the Maybridge HitFinder collection, which contains a diverse set of drug-like molecules, also provides an avenue for identifying initial hits with spirocyclic motifs. thermofisher.com These hits can then serve as starting points for the synthesis of more focused libraries around the this compound scaffold.

Potential Academic and Technological Applications of 6 Oxaspiro 4.5 Dec 7 En 9 One Excluding Clinical Human Use

Utility as Chiral Building Blocks in Complex Organic Synthesis

The rigid and defined stereochemistry of spiro compounds like 6-Oxaspiro[4.5]dec-7-en-9-one makes them exceptional chiral building blocks in the asymmetric synthesis of complex molecules. numberanalytics.comsioc-journal.cn The development of catalytic asymmetric methods to produce chiral spiroketals has been a significant area of research, highlighting their importance as synthons. sioc-journal.cn These methods often involve transition-metal catalysis or organocatalysis to achieve high enantioselectivity. researchgate.netnih.govthieme-connect.com

The synthesis of complex natural products often leverages the spiroketal framework. thieme-connect.com For instance, the total synthesis of fragrant sesquiterpenes like (-)-β-vetivone, which possesses a spiro[4.5]decane core, demonstrates the utility of these structures in constructing intricate molecular architectures. acs.org The development of novel synthetic strategies, such as those involving enantiomerically pure vinylic sulfoxides, further expands the toolkit for accessing these valuable spirocyclic systems. acs.org

Table 1: Examples of Synthetic Applications

Target Molecule/ClassSynthetic StrategyKey Features
Fragrant Sesquiterpenes (e.g., (-)-β-vetivone)Asymmetric total synthesis via enantiomerically pure vinylic sulfoxideConstruction of spiro[4.5]decane core
Chiral SpiroketalsCatalytic asymmetric synthesisHigh enantioselectivity, use of transition-metal or organocatalysts
Complex Natural ProductsUtilization of spiroketal synthonsBuilding blocks for intricate molecular architectures

Applications in Materials Science and Polymer Chemistry

Spiro compounds, in general, have garnered attention in materials science due to their unique structural features that can impart desirable optical, electrical, and mechanical properties to materials. numberanalytics.com The rigid, three-dimensional nature of the spirocyclic framework can be exploited in the design of novel polymers and organic electronic materials. ontosight.aiwalshmedicalmedia.com

Research into spiro-type compounds has shown their potential in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.orgx-mol.com The incorporation of spiro units can enhance thermal stability and influence the electronic properties of the resulting materials. ontosight.aiacs.org While specific research on the direct polymerization of this compound is not extensively documented in the provided results, the broader class of spiro compounds shows significant promise in this field. For example, spiro compounds have been investigated for creating fluorescent dyes and probes, which are integral to advanced materials and sensing applications. ontosight.aimtroyal.ca

Development as Components in Specialized Catalyst Systems or Ligand Design

The chiral nature of spiro compounds makes them excellent scaffolds for the design of specialized ligands for asymmetric catalysis. researchgate.netscispace.com The rigid spirocyclic backbone can create a well-defined chiral environment around a metal center, leading to high stereoselectivity in catalytic transformations. nih.govrsc.org

Numerous chiral spiro-based ligands have been synthesized and successfully applied in a variety of metal-catalyzed reactions, including hydrogenations, hydroarylations, and allylic alkylations. researchgate.netnih.gov For instance, C2-symmetric chiral spiroketal-containing ligands have been developed and shown to be effective in transition-metal catalysis. nih.gov The tunability of these ligands, by modifying substituents on the spiro framework, allows for the optimization of catalytic activity and selectivity for specific reactions. acs.org The development of chiral spiro cyclopentadienyl (B1206354) (SCp) ligands and their rhodium complexes for asymmetric C-H functionalization further underscores the importance of this class of compounds in modern catalysis. snnu.edu.cn

Table 2: Examples of Spiro-Based Ligands in Catalysis

Ligand TypeMetalApplicationAchieved Selectivity
C2-Symmetric Spiroketal-Containing LigandsIridium, Palladium, RhodiumHydroarylations, Allylic Alkylations, HydrogenationUp to 97% ee
Spiro Indane-2,2′-pyrrolidine DiaminesCopperAsymmetric Henry ReactionUp to 99% ee
Chiral Spiro Cp LigandsRhodiumEnantioselective Aryl C-H AdditionUp to 98% ee

Role in Agricultural Chemistry Research

Spiroketals are a structural motif found in a number of insect pheromones. nih.govrsc.orgwikipedia.org This has led to research into the synthesis of spiroketal-containing compounds for potential use in pest management strategies. walshmedicalmedia.com For example, the common wasp, Paravespula vulgaris, utilizes a spiroketal as a minor component of its pheromone blend. scielo.brscielo.br The synthesis of such compounds can provide materials for studying insect behavior and for developing environmentally benign methods of pest control, such as in mating disruption or trapping. wikipedia.org

The spiro[4.5]decane skeleton is a key structural feature in some of these biologically active molecules. rsc.org Research in this area focuses on the stereoselective synthesis of these compounds to match the specific stereoisomers that are active in nature. nih.govscielo.br While direct evidence for this compound as an agrochemical lead is limited in the provided results, the broader family of spiroketals, including those with the 1,6-dioxaspiro[4.5]decane core, are of significant interest in agricultural chemistry. googleapis.com

Use in Fragrance Chemistry Research

The unique and often complex odors of spirocyclic compounds have made them a subject of interest in fragrance chemistry. researchgate.netnih.gov The relationship between the three-dimensional structure of these molecules and their olfactory properties is a key area of investigation. researchgate.netresearchgate.net Spirocyclic molecules are frequently associated with woody, fruity, and ambery notes. researchgate.netnih.gov

The spiro[4.5]decane framework is found in some natural and synthetic fragrance ingredients. acs.org Research in this field involves the synthesis of novel spirocyclic structures and the evaluation of their scent profiles. researchgate.netdurham.ac.uk For example, camphor-derived spiroketals have been synthesized and their olfactory properties studied. researchgate.net The development of scalable synthetic routes to promising spirocyclic fragrance components is also an important aspect of this research. durham.ac.uk

Functionalization for Biosensing or Imaging Probes

Spiro compounds have emerged as promising platforms for the development of fluorescent probes for biosensing and bioimaging applications. ontosight.aimtroyal.canih.gov Their rigid structures can be functionalized with fluorophores to create sensors that exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions. mtroyal.caresearchgate.net

The development of spiro-type two-photon fluorescent dyes highlights the potential of these compounds in advanced imaging techniques. x-mol.commtroyal.caresearchgate.net These probes can be engineered for specific applications, such as the detection of reactive oxygen species like hypochlorous acid in living cells and tissues. mtroyal.caresearchgate.net While the direct functionalization of this compound for these purposes is not explicitly detailed, the broader class of spiro compounds provides a versatile scaffold for the design of such molecular tools. ontosight.ainih.gov The ability to construct multifunctional materials from spiropyrans and spirooxazines, for instance, opens up possibilities in chemical sensing and biological imaging. nih.gov

Emerging Research Directions and Future Perspectives for 6 Oxaspiro 4.5 Dec 7 En 9 One

Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies

The principles of sustainable and green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact by minimizing hazardous reagents and waste. For spirocyclic compounds like 6-Oxaspiro[4.5]dec-7-en-9-one, future research will likely focus on developing more eco-friendly synthetic strategies.

One promising direction is the adoption of electrosynthesis. rsc.org A novel electrosynthetic method, termed eSpiro, has been developed for the synthesis of spiroketals via the anodic oxidation of malonic acids. rsc.org This approach is both metal- and mercury-free, offering a sustainable alternative to traditional acid-catalyzed or transition-metal-mediated cyclizations. rsc.org The reaction proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, demonstrating high yields and broad functional group tolerance. rsc.org The potential for scalability, including the use of flow electrolysis setups, further enhances its appeal for industrial applications. rsc.org

Other green approaches that could be adapted for the synthesis of this compound and its derivatives include the use of non-toxic catalysts, biodegradable solvents, and energy-efficient methods like microwave or ultrasound-assisted synthesis. nih.gov These innovative techniques align with the growing demand for environmentally benign chemical processes. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Methodologies for Spiroketals

FeatureConventional SynthesisGreen/Sustainable Synthesis (e.g., eSpiro)
Catalysts/Reagents Often requires hazardous acids or heavy metals.Metal- and mercury-free; utilizes electrochemical potential. rsc.org
Solvents May use chlorinated or other non-environmentally friendly solvents.Aims for greener solvents and potential for solvent-free conditions.
Energy Consumption Can require high temperatures and prolonged reaction times.Can be more energy-efficient, especially with flow chemistry setups. rsc.org
Waste Generation May produce significant amounts of hazardous waste.Reduces waste by avoiding stoichiometric toxic reagents.
Safety Involves handling of corrosive and toxic materials.Generally safer due to milder conditions and less hazardous materials. rsc.org

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing medicinal chemistry and materials science. arxiv.org For a compound like this compound, these computational tools offer powerful capabilities for designing novel analogs and predicting their biological activities.

ML algorithms can be trained on large datasets of chemical compounds to identify quantitative structure-activity relationships (QSAR). arxiv.orguni-bonn.de These models can then predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. irma-international.orgfrontiersin.org For spirocyclic systems, AI can help navigate the complex chemical space defined by their three-dimensional structures to design molecules with optimized binding affinities for specific biological targets. tandfonline.com

Generative AI models can propose novel molecular structures based on desired properties, potentially leading to the discovery of new this compound derivatives with enhanced efficacy or novel mechanisms of action. arxiv.org Furthermore, AI can aid in retrosynthetic analysis, suggesting efficient synthetic pathways for these newly designed compounds.

Table 2: Applications of AI/ML in the Study of this compound

Application AreaSpecific AI/ML TechniquePotential Outcome
Activity Prediction Support Vector Machines (SVM), Neural NetworksPrediction of biological activity against various targets. irma-international.org
Compound Design Generative Adversarial Networks (GANs), Reinforcement LearningDesign of novel analogs with improved properties. arxiv.org
SAR Analysis Decision Trees, Random ForestsIdentification of key structural features for activity (SARs). irma-international.org
Synthesis Planning Retrosynthesis Prediction AlgorithmsSuggestion of efficient and sustainable synthetic routes.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in this compound—a spiroketal, an enone, and a tetrahydrofuran (B95107) ring—provides a platform for exploring unconventional chemical transformations.

Photochemical reactions, such as the Paternò–Büchi reaction, offer a means to construct novel, highly functionalized spirocyclic oxetanes from cyclic ketones. rsc.org Applying this [2+2] photocycloaddition to the enone moiety of this compound could lead to complex polycyclic systems that are otherwise difficult to access.

Electrocyclic reactions, like the Nazarov cyclization, present another avenue for novel transformations. This reaction, typically involving divinyl ketones, can be adapted to precursors of spirocyclic ketones, leading to stereoselective ring closure under mild acidic conditions. acs.org Investigating Nazarov-type reactions with derivatives of this compound could yield new spirocyclic architectures.

Furthermore, cascade reactions, such as a tandem Prins/pinacol (B44631) rearrangement, have been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. researchgate.net Exploring similar cascade processes starting from this compound could unlock efficient routes to complex molecular frameworks.

Opportunities in Fragment-Based Drug Discovery Research (beyond clinical)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. vu.nl This approach utilizes small, low-molecular-weight compounds ("fragments") that bind to biological targets with high ligand efficiency. vu.nl The spirocyclic and three-dimensional nature of this compound makes it an attractive candidate for inclusion in fragment libraries.

The rigid spirocyclic core of this compound can effectively present substituents in well-defined three-dimensional vectors, which can lead to specific and high-quality interactions with protein binding sites. mskcc.org The incorporation of sp3-rich fragments, like derivatives of this compound, into screening libraries is increasingly recognized as crucial for improving pharmacophore coverage and accessing novel chemical space. spirochem.com

The development of a library of derivatives based on the this compound scaffold could provide valuable starting points for FBDD campaigns against a variety of challenging biological targets. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it a promising platform for generating novel fragment libraries.

Challenges and Advancements in the Synthesis and Study of Complex Spirocyclic Systems

The synthesis of complex spirocyclic systems like this compound presents significant challenges, particularly concerning stereocontrol. nih.gov The spirocenter is a quaternary carbon, and controlling its stereochemistry, as well as the stereochemistry of other chiral centers in the molecule, is often a formidable task. tandfonline.com

Traditional syntheses of spiroketals have often relied on thermodynamically controlled spiroketalization reactions, which may not always yield the desired, less stable stereoisomer. mskcc.orgnih.gov A major advancement in this area is the development of kinetically controlled spiroketal-forming reactions, which provide access to specific anomeric stereoisomers independent of their thermodynamic stability. mskcc.org For instance, gold-catalyzed directed spiroketalizations have been shown to be effective in controlling the stereochemical outcome. nih.gov

Another challenge lies in the construction of the spirocyclic carbon framework itself. Recent advancements include the use of multicomponent aza-Diels-Alder reactions to create novel spiro-heterocyclic frameworks and Matteson-type annulations for the construction of spirocycles from simple cyclic ketones. chemrxiv.orglu.se Synergistic catalysis, combining gold(I) and scandium(III), has also been reported for the ultrafast and diastereoselective synthesis of spiroketals. acs.org

The study of these complex systems also benefits from advanced analytical techniques. X-ray crystallography is invaluable for unambiguously determining the three-dimensional structure and stereochemistry of these molecules. mdpi.com Computational modeling can provide insights into conformational preferences and reaction mechanisms, aiding in the rational design of synthetic routes and new spirocyclic compounds.

Q & A

Q. How do steric and electronic effects influence the stability of this compound in protic vs. aprotic solvents?

  • Methodology : Monitor stability via 1H^1H NMR in deuterated solvents (CD₃OD vs. DMSO-d₆). Use DFT to compute solvent interaction energies. Correlate experimental half-lives with solvent polarity (Kamlet-Taft parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.